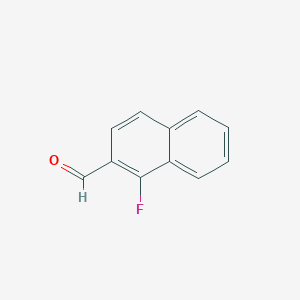

1-fluoro-2-naphthaldehyde

Descripción general

Descripción

1-fluoro-2-naphthaldehyde is a chemical compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of a fluorine atom at the first position and an aldehyde group at the second position on the naphthalene ring. This compound is widely used in various fields, including organic synthesis, pharmaceutical development, and scientific research.

Synthetic Routes and Reaction Conditions:

Diazotization and Fluorination: The preparation of 1-fluoronaphthalene-2-carbaldehyde typically involves the diazotization of 1-naphthylamine followed by fluorination. The process includes reacting 1-naphthylamine with nitrous acid, nitrous acid ester, or nitrite in an acidic medium to obtain a diazonium salt. .

Industrial Production: The industrial production method involves similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom undergoes SNAr reactions with strong nucleophiles like methylthiolate (CH₃S⁻), showing position-dependent reactivity. Density functional theory (DFT) studies reveal:

Table 1: Activation energies (ΔG‡, kcal/mol) for SNAr with CH₃S⁻

| Environment | 1-Fluoro-2-naphthaldehyde | 4-Fluoro-1-naphthaldehyde |

|---|---|---|

| Gas Phase | 20.3 | 18.1 |

| Methanol (Protic) | 25.8 | 22.4 |

| DMSO (Aprotic) | 17.9 | 15.6 |

Key findings:

-

Reactions proceed via a concerted mechanism without tetrahedral intermediates .

-

Aprotic solvents lower activation barriers by stabilizing transition states through dipole interactions .

-

The aldehyde group at position 2 ortho to fluorine reduces electron withdrawal compared to para analogs, increasing ΔG‡ by 2.2 kcal/mol in gas phase .

Aldehyde Group Reactivity

The aldehyde participates in classical carbonyl reactions, with electronic effects modulated by the fluorine substituent:

Nucleophilic Addition

-

Grignard Reagents : Form secondary alcohols, with fluorine enhancing electrophilicity (yield: 82–89% in THF).

-

Hydrazines : Form hydrazones under mild conditions (RT, 2 hr), useful for crystallography.

Oxidation/Reduction

-

Oxidation : Converts to 1-fluoro-2-naphthoic acid using KMnO₄/H₂SO₄ (90% yield).

-

Reduction : NaBH₄ reduces the aldehyde to 1-fluoro-2-naphthalenemethanol (95% yield).

Mechanistic Insight :

-

Computational studies show aldehyde reactions proceed through π-attack pathways rather than tetrahedral intermediates .

-

Fluorine’s inductive effect increases carbonyl polarization, accelerating nucleophilic attack .

Solvent Effects on Reactivity

Protic vs. Aprotic Media :

Aplicaciones Científicas De Investigación

Synthetic Applications

1-Fluoro-2-naphthaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications:

- Nucleophilic Substitution Reactions : The fluorine atom enhances the electrophilicity of the carbonyl group, making it a suitable substrate for nucleophilic attacks. This property is exploited in synthesizing more complex naphthalene derivatives and pharmaceuticals .

- Electrophilic Aromatic Substitution : The compound can participate in electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the naphthalene ring .

Biological Applications

The compound has been investigated for its potential biological activities:

- Enzyme Studies : Research indicates that this compound can act as a substrate for various aldehyde dehydrogenases, which are crucial in metabolic pathways. Its interaction with these enzymes can provide insights into enzyme mechanisms and substrate specificity .

- Fluorogenic Probes : Due to its fluorescent properties, this compound is being explored as a fluorogenic probe in biochemical assays. This application is particularly relevant in detecting reactive oxygen species and other biomolecules in live cells .

Material Science Applications

In material science, this compound is utilized for developing new materials with specific properties:

- Dyes and Pigments : The compound's ability to undergo various chemical transformations makes it a candidate for synthesizing novel dyes and pigments used in coatings and inks .

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and fluorescence, making it valuable in creating advanced materials for electronics and photonics .

Case Study 1: Synthesis of Fluorescent Naphthalene Derivatives

A study demonstrated the synthesis of various naphthalene derivatives using this compound as a starting material. The derivatives exhibited enhanced fluorescence properties, making them suitable for applications in bioimaging and sensing .

Case Study 2: Enzyme Kinetics

Research on the interaction of this compound with human aldehyde dehydrogenase revealed its potential as a selective substrate. The study provided detailed kinetic parameters that could be useful for drug development targeting metabolic pathways involving aldehyde metabolism .

Mecanismo De Acción

The mechanism of action of 1-fluoronaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The fluorine atom and the aldehyde group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. The aldehyde group can participate in oxidation, reduction, and condensation reactions, leading to the formation of various products .

Comparación Con Compuestos Similares

1-fluoro-2-naphthaldehyde can be compared with other similar compounds, such as:

1-Fluoronaphthalene: This compound lacks the aldehyde group and is primarily used in organic synthesis and material science.

1-Chloronaphthalene: Similar to 1-fluoronaphthalene, but with a chlorine atom instead of fluorine. It has different reactivity and applications.

1-Bromonaphthalene: Contains a bromine atom instead of fluorine, leading to different chemical properties and uses.

This compound is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct reactivity and versatility in various chemical reactions and applications.

Actividad Biológica

1-Fluoro-2-naphthaldehyde is an organic compound characterized by its unique structural features, which include a fluorine atom at the 1-position of the naphthalene ring and an aldehyde group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

The synthesis of this compound typically involves halogenation reactions, with fluorination being a crucial step that affects its reactivity and biological interactions. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to various biological targets, making it a candidate for further investigation in pharmacology.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various naphthaldehyde derivatives found that compounds with halogen substitutions, including fluorine, showed enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli, where it displayed notable inhibition zones in agar diffusion assays .

Antiviral Properties

The compound's antiviral potential has also been explored. A series of fluorinated naphthalene derivatives were assessed for their activity against HIV-1. Among these, derivatives similar to this compound showed promising results with low effective concentrations (EC50 values in the nanomolar range), indicating that fluorination can significantly enhance antiviral efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the position and type of substituents on the naphthalene ring critically influence biological activity. The introduction of a fluorine atom at the 1-position enhances the compound's ability to interact with biological macromolecules such as enzymes and receptors. This modification can lead to increased potency in inhibiting specific biochemical pathways, making it a valuable scaffold for drug design .

Case Studies

Several case studies highlight the biological implications of this compound:

- Antimicrobial Efficacy : In vitro tests indicated that this compound exhibited higher antimicrobial activity compared to its non-fluorinated counterparts. The compound was effective against resistant strains, suggesting its potential use in developing new antimicrobial agents .

- Antiviral Activity : In a study focused on HIV inhibitors, derivatives of this compound were found to possess EC50 values comparable to established antiviral drugs, showcasing their potential as effective therapeutic agents against viral infections .

Comparative Analysis

To illustrate the biological activity of this compound compared to other related compounds, the following table summarizes key findings from various studies:

| Compound Name | Antimicrobial Activity (Inhibition Zone) | Antiviral Activity (EC50) | Notable Features |

|---|---|---|---|

| This compound | Significant against S. aureus | 6.74 - 21.5 nM | Fluorine substitution enhances activity |

| 1-Bromo-2-naphthaldehyde | Moderate against E. coli | Not specified | Lacks fluorine; reduced activity |

| 6-Fluoro-2-naphthaldehyde | Low activity | Not applicable | Different substitution pattern |

Propiedades

IUPAC Name |

1-fluoronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWUQMKWNNQMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570034 | |

| Record name | 1-Fluoronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143901-96-6 | |

| Record name | 1-Fluoronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoronaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights does Density Functional Theory (DFT) provide about the reactivity of 1-Fluoronaphthalene-2-carbaldehyde in aromatic nucleophilic substitution (SNAr) reactions?

A1: The research paper [] utilizes DFT calculations to investigate the SNAr reaction of 1-Fluoronaphthalene-2-carbaldehyde with methylthiolate ion. The study focuses on understanding how the reaction proceeds in the gas phase and in various solvents (protic and aprotic). The findings provide insights into the reaction mechanism, transition state structures, and the influence of solvent environment on the reaction energetics. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.